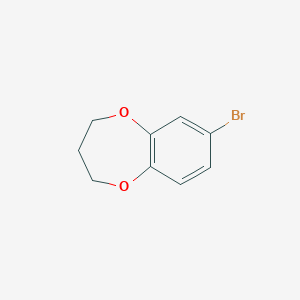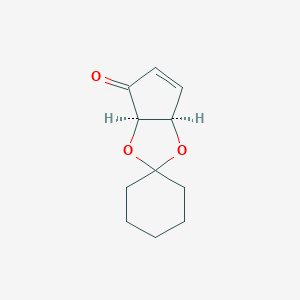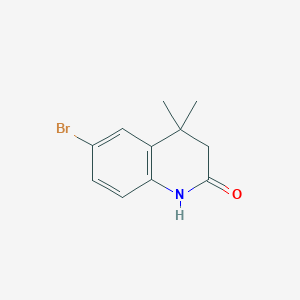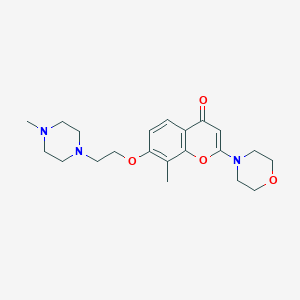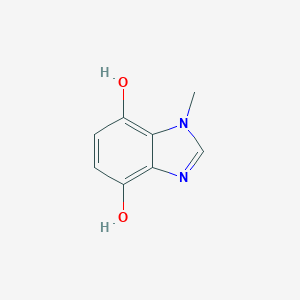
1-Methylbenzimidazole-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbenzimidazole-4,7-diol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Methylbenzimidazole-4,7-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and reactive oxygen species, inhibiting inflammatory mediators, and modulating various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-Methylbenzimidazole-4,7-diol has been found to exhibit a variety of interesting biochemical and physiological effects. Some of these effects include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylbenzimidazole-4,7-diol has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Potent antioxidant activity: 1-Methylbenzimidazole-4,7-diol exhibits potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol exhibits anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol exhibits anticancer activity, making it a valuable tool for studying cancer and related diseases.
Some of the limitations include:
1. Limited solubility: 1-Methylbenzimidazole-4,7-diol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: 1-Methylbenzimidazole-4,7-diol has the potential to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methylbenzimidazole-4,7-diol. Some of these include:
1. Elucidating the mechanism of action: Further studies are needed to fully understand the mechanism of action of 1-Methylbenzimidazole-4,7-diol.
2. Developing derivatives: Derivatives of 1-Methylbenzimidazole-4,7-diol could be developed to improve its solubility and reduce its toxicity.
3. Studying its effects in vivo: Further studies are needed to determine the effects of 1-Methylbenzimidazole-4,7-diol in vivo.
4. Investigating its potential therapeutic applications: 1-Methylbenzimidazole-4,7-diol has potential therapeutic applications in a variety of diseases, and further studies are needed to explore these applications.
In conclusion, 1-Methylbenzimidazole-4,7-diol is a valuable compound for scientific research due to its potent antioxidant, anti-inflammatory, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 1-Methylbenzimidazole-4,7-diol involves the reaction of 1-methyl-1H-benzimidazole-2,3-dione with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. This reaction results in the reduction of the carbonyl group of the benzimidazole ring to form the corresponding diol.
Aplicaciones Científicas De Investigación
1-Methylbenzimidazole-4,7-diol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of 1-Methylbenzimidazole-4,7-diol include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anticancer activity, making it a valuable tool for studying cancer and related diseases.
Propiedades
Número CAS |
157587-58-1 |
|---|---|
Nombre del producto |
1-Methylbenzimidazole-4,7-diol |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3 |
Clave InChI |
ZTENTJNRKHDCMC-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
SMILES canónico |
CN1C=NC2=C(C=CC(=C21)O)O |
Sinónimos |
1H-Benzimidazole-4,7-diol,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



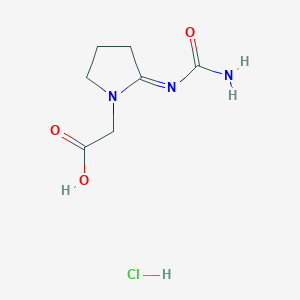

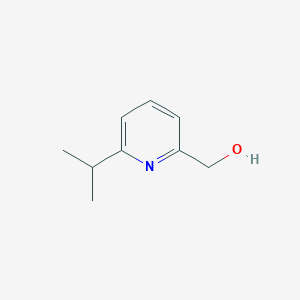
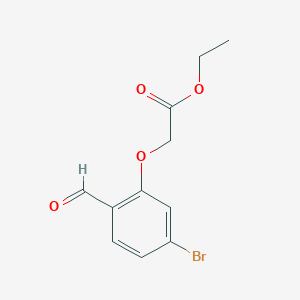
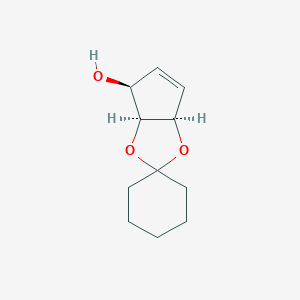
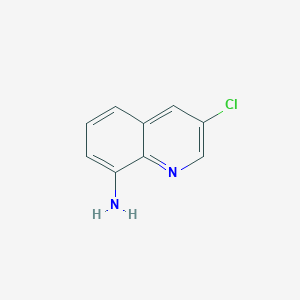
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
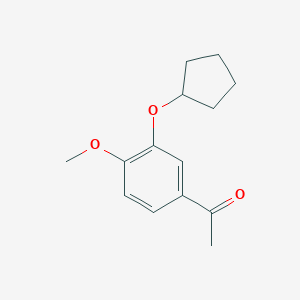
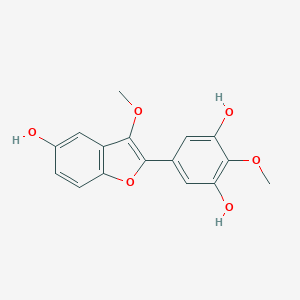
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
